21-Carboxylic Acid Triamcinolone Acetonide has the molecular formula C24H29FO7 and a molecular weight of approximately 448.49 g/mol. It is characterized by a steroid structure with various functional groups that include a carboxylic acid moiety at the 21-position. This compound is often produced in the body following the administration of Triamcinolone Acetonide, which is a synthetic corticosteroid used to treat various inflammatory and autoimmune conditions .
The chemical reactivity of 21-Carboxylic Acid Triamcinolone Acetonide involves several potential pathways:
These reactions are critical for understanding its metabolism and pharmacokinetics.
21-Carboxylic Acid Triamcinolone Acetonide exhibits biological activities primarily associated with its parent compound, Triamcinolone Acetonide. These include:
The synthesis of 21-Carboxylic Acid Triamcinolone Acetonide typically involves:
21-Carboxylic Acid Triamcinolone Acetonide is primarily used in research settings to study corticosteroid metabolism and pharmacodynamics. Its applications include:
Research on interaction studies involving 21-Carboxylic Acid Triamcinolone Acetonide focuses on:
These studies are crucial for determining safe and effective dosing regimens in clinical settings.
Several compounds share structural similarities or biological activities with 21-Carboxylic Acid Triamcinolone Acetonide. Below are some notable examples:
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
Triamcinolone Acetonide | Parent compound | Anti-inflammatory, immunosuppressive |
Betamethasone | Steroid structure | Anti-inflammatory |
Dexamethasone | Steroid structure | Potent anti-inflammatory |
Methylprednisolone | Steroid structure | Anti-inflammatory |
The uniqueness of 21-Carboxylic Acid Triamcinolone Acetonide lies in its specific role as a metabolite that reflects the body's processing of Triamcinolone Acetonide. Its distinct carboxylic acid group provides different pharmacological properties compared to its parent compound and other corticosteroids.
21-CATA (C₂₄H₂₉FO₇, molecular weight 448.5 g/mol) is structurally characterized by a carboxyl group at the C-21 position of triamcinolone acetonide’s pregnane skeleton. This modification arises from hepatic oxidation, rendering the metabolite more polar and facilitating renal excretion. As a major circulating metabolite, 21-CATA accounts for approximately 25% of triamcinolone acetonide’s urinary recovery in humans. Its detection in biological matrices is essential for monitoring drug exposure and compliance in clinical settings.
The identification of 21-CATA dates to early metabolic studies of triamcinolone acetonide in the 1970s. Initial animal studies in rats and monkeys revealed its formation alongside 6β-hydroxy metabolites, prompting investigations into interspecies metabolic differences. The 2000 human radiolabeled study by Johnson et al. established 21-CATA as a principal metabolite, detectable in plasma within 2 hours post-administration. Recent advances in analytical chromatography have enabled precise quantification of 21-CATA, reinforcing its utility in pharmaceutical impurity profiling.
Current research focuses on three domains:
Triamcinolone acetonide undergoes extensive presystemic metabolism, primarily through oxidation and hydrolysis. The introduction of a carboxylic acid group at the C21 position is a hallmark transformation, mediated by sequential enzymatic oxidation of the hydroxyl group at C21 [1] [2]. This pathway dominates in humans, where systemic absorption of the parent compound is followed by rapid conversion to polar metabolites, including 21-carboxylic acid triamcinolone acetonide [1] [6].
In vitro and in vivo studies demonstrate that oxidation at C21 occurs concurrently with hydroxylation at C6β, yielding 6β-hydroxy-21-oic triamcinolone acetonide as a secondary metabolite [1] [2]. These transformations reduce glucocorticoid receptor binding affinity, rendering the metabolites pharmacologically inactive in anti-inflammatory assays [1] [2].
The human metabolome of triamcinolone acetonide includes three principal derivatives:
Metabolite | Detection Matrix | Species | Excretion Pathway |
---|---|---|---|
21-Carboxylic acid triamcinolone acetonide | Plasma, Urine, Feces | Human | Urinary (24h), Fecal (72h) |
6β-Hydroxy triamcinolone | Plasma, Bile | Human, Rat | Biliary > Urinary |
Mass spectrometry and nuclear magnetic resonance analyses confirm the structural identity of these metabolites, with diagnostic fragmentation patterns distinguishing the carboxylic acid moiety at C21 [1] [2].
Interspecies differences in triamcinolone acetonide metabolism are pronounced:
These variations stem from differential expression of hepatic oxidases and hydroxysteroid dehydrogenases across species. The human-specific propensity for C21 oxidation suggests unique isoform preferences within the aldehyde dehydrogenase superfamily [1] [6].
The bioconversion of triamcinolone acetonide to 21-carboxylic acid derivatives involves two sequential enzymatic steps:
Competitive inhibition studies using fluconazole and cimetidine demonstrate that cytochrome P450 3A4 and 2C19 isoforms modulate the initial hydroxylation steps, while non-P450 enzymes mediate subsequent oxidations [5] [7]. The acetonide moiety at C16-C17 remains intact throughout these transformations, as evidenced by stable isotope labeling studies [1] [6].
Formation of 21-carboxylic acid triamcinolone acetonide directly impacts the pharmacokinetic profile of the parent drug:
The structure-activity relationship analysis of 21-carboxylic acid triamcinolone acetonide reveals fundamental insights into how specific functional groups contribute to glucocorticoid receptor binding and biological activity [1] [2]. The parent compound triamcinolone acetonide exhibits high glucocorticoid activity through multiple critical structural features that work synergistically to achieve optimal receptor binding and biological efficacy.
The C3 keto group serves as an essential structural element for glucocorticoid activity, forming part of the steroid backbone that is universally required for receptor recognition [2] [3]. This functional group, combined with the C4,5 double bond, creates the characteristic cyclohexadienone ring system that defines glucocorticoid structure [4]. The presence of both features is absolutely necessary for biological activity, as modifications or removal of either completely abolishes glucocorticoid function.
The C11β hydroxyl group represents another critical structural requirement, functioning as a key hydrogen bond donor that interacts directly with the glucocorticoid receptor binding pocket [2] [3]. This hydroxyl group is essential for both glucocorticoid and mineralocorticoid receptor binding, with its absence resulting in complete loss of biological activity [5]. The stereochemistry at this position is crucial, as the β-configuration allows proper alignment with receptor amino acid residues.
The C16,17 acetonide group contributes significantly to the enhanced potency and duration of action of triamcinolone acetonide compared to the parent triamcinolone [7]. This cyclic ketal structure provides protection against enzymatic degradation while maintaining favorable receptor binding characteristics. The acetonide modification enhances tissue selectivity and prolongs the duration of anti-inflammatory action by reducing metabolic clearance.
The C9α fluorine substitution dramatically increases glucocorticoid potency through enhanced receptor binding affinity [2] [8]. This halogenation creates favorable electronic interactions within the receptor binding pocket, contributing to the high potency of fluorinated glucocorticoids. The fluorine atom's electron-withdrawing effect also influences the neighboring C11β hydroxyl group, optimizing its hydrogen bonding potential.
Bioisosteric modifications in glucocorticoid development have focused on optimizing receptor selectivity, potency, and pharmacokinetic properties while minimizing adverse effects [9] [10]. The transformation of triamcinolone acetonide to its 21-carboxylic acid metabolite represents a natural bioisosteric modification that dramatically alters the compound's pharmacological profile.
Classical bioisosteric replacements in glucocorticoid design include substitutions at the C21 position, where hydroxyl groups can be replaced with various functional groups to modulate activity [11] [12]. The conversion of the C21 hydroxyl group to a carboxylic acid represents a significant bioisosteric change that increases molecular polarity and hydrophilicity. This modification fundamentally alters the compound's physicochemical properties, leading to increased water solubility and reduced lipophilicity.
Electronic bioisosterism plays a crucial role in the C21 carboxylic acid modification. The carboxylic acid group introduces significant electronic changes compared to the hydroxyl group, creating a more electron-withdrawing environment that affects the entire steroid molecule [13]. This electronic modification disrupts the optimal charge distribution required for high-affinity glucocorticoid receptor binding.
Pharmacokinetic optimization through bioisosteric modification has been extensively studied in glucocorticoid development [9] [14]. The 21-carboxylic acid modification represents an example of how structural changes can dramatically alter drug disposition. While the parent compound exhibits favorable pharmacokinetic properties including moderate protein binding and controlled elimination, the carboxylic acid metabolite demonstrates rapid elimination and minimal receptor binding.
Metabolic stability considerations reveal that the 21-carboxylic acid modification creates a metabolically less stable compound compared to the parent triamcinolone acetonide [15]. The increased polarity and hydrophilicity of the carboxylic acid group facilitate rapid renal elimination, effectively terminating biological activity. This metabolic transformation serves as a natural deactivation mechanism for glucocorticoid clearance.
The introduction of the carboxylic acid group at the C21 position profoundly affects both glucocorticoid receptor binding affinity and biological efficacy [1] [2]. This structural modification represents one of the most significant changes in terms of activity reduction among glucocorticoid metabolites.
Receptor binding affinity studies demonstrate that the 21-carboxylic acid triamcinolone acetonide exhibits dramatically reduced binding to the glucocorticoid receptor compared to the parent compound [1] [2]. The carboxylic acid group creates unfavorable electrostatic interactions within the receptor binding pocket, which is optimized for binding neutral or hydroxylated steroids. The negative charge of the carboxylate anion at physiological pH creates repulsive interactions with negatively charged amino acid residues in the receptor.
Conformational analysis reveals that the C21 carboxylic acid group induces significant changes in the molecular conformation of the steroid backbone [16] [17]. The carboxylic acid group's electronic properties alter the overall molecular geometry, preventing optimal alignment with key amino acid residues in the glucocorticoid receptor binding pocket. This conformational disruption contributes to the severely reduced receptor binding affinity observed with this metabolite.
Hydrophobic interactions are significantly disrupted by the C21 carboxylic acid modification [5] [10]. The glucocorticoid receptor binding pocket contains several hydrophobic amino acid residues that form favorable van der Waals interactions with the steroid backbone. The polar carboxylic acid group creates unfavorable hydrophobic-hydrophilic interactions, further reducing binding affinity.
Biological efficacy measurements consistently show that 21-carboxylic acid triamcinolone acetonide possesses negligible anti-inflammatory activity compared to the parent compound [1] [18]. In vitro studies demonstrate that this metabolite fails to show concentration-dependent effects in anti-inflammatory assays, including inhibition of cytokine release and inflammatory mediator production. The loss of biological activity directly correlates with the reduced receptor binding affinity.
The comparative analysis between 21-carboxylic acid triamcinolone acetonide and its parent compound reveals fundamental differences in pharmacological properties, receptor interactions, and biological activity [1] [7] [19].
Molecular properties comparison shows that while both compounds share similar molecular weights (434.5 g/mol for triamcinolone acetonide vs 448.5 g/mol for the carboxylic acid metabolite), their physicochemical properties differ dramatically [20] [21]. The parent compound exhibits low aqueous solubility (26.5 μg/mL) and high protein binding (68%), characteristics that contribute to its sustained biological activity. In contrast, the carboxylic acid metabolite demonstrates significantly increased water solubility and reduced protein binding, leading to rapid elimination from biological systems.
Pharmacokinetic profiles reveal striking differences between the two compounds [1] [7]. Triamcinolone acetonide exhibits a plasma elimination half-life of 2.4-2.7 hours with moderate tissue distribution, while the 21-carboxylic acid metabolite demonstrates extremely rapid elimination with an estimated half-life of less than one hour. This dramatic difference in elimination kinetics reflects the increased polarity and hydrophilicity of the carboxylic acid group.
Receptor binding characteristics show that triamcinolone acetonide maintains high affinity for the glucocorticoid receptor, while the 21-carboxylic acid metabolite exhibits binding affinity that is more than 100-fold lower [1] [2]. This dramatic reduction in receptor binding directly correlates with the loss of biological activity observed with the metabolite. The parent compound's optimal receptor binding results from favorable interactions between the C21 hydroxyl group and receptor amino acid residues, interactions that are disrupted by the carboxylic acid modification.
Anti-inflammatory activity assessment demonstrates that triamcinolone acetonide exhibits potent anti-inflammatory effects across multiple in vitro and in vivo models, while the 21-carboxylic acid metabolite shows negligible activity [1] [22]. The parent compound effectively inhibits inflammatory mediator release, reduces cytokine production, and suppresses inflammatory cell activation. The metabolite fails to demonstrate these effects even at high concentrations, confirming its lack of therapeutic utility.
Metabolic stability comparison reveals that triamcinolone acetonide undergoes controlled metabolism primarily through CYP3A4-mediated pathways, while the 21-carboxylic acid metabolite represents a terminal metabolic product with minimal further biotransformation [15]. The parent compound's metabolic profile allows for sustained biological activity, while the metabolite's rapid elimination ensures termination of glucocorticoid effects.
Clinical implications of these comparative differences are significant for understanding glucocorticoid pharmacology and therapeutic applications [18] [19]. The parent compound's favorable pharmacological profile makes it suitable for therapeutic use in inflammatory conditions, while the inactive metabolite represents a natural mechanism for terminating glucocorticoid activity and preventing excessive drug accumulation. This metabolic transformation contributes to the overall safety profile of triamcinolone acetonide therapy by ensuring efficient drug clearance.